3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol
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Overview
Description
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol typically involves the reaction of 3-aminopyrazole with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)propan-1-amine: This compound is structurally similar but lacks the hydroxyl groups present in 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol.
3-(1H-Pyrazol-1-yl)propan-1-ol: This compound has a similar structure but contains only one hydroxyl group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H11N3O2/c7-6-1-2-9(8-6)3-5(11)4-10/h1-2,5,10-11H,3-4H2,(H2,7,8) |
InChI Key |
UOINHCXUNOCZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC(CO)O |
Origin of Product |
United States |
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